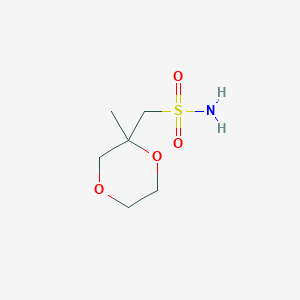
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a chemical compound that has been used in scientific research for its unique properties. It is a sulfonamide-based compound that has a dioxane ring attached to it. This molecule has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Chemical Interactions
A study by Dey et al. (2015) on nimesulidetriazole derivatives, including compounds similar to (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide, revealed insights into the effect of substitution on supramolecular assembly. This research highlights how different substitutions impact the crystal structures and intermolecular interactions, which are crucial for understanding the material's properties and potential applications in drug design and material science. The study utilizes Hirshfeld surface analyses to compare the nature of interactions, providing a foundational understanding of how such compounds can be utilized in various scientific applications (Dey et al., 2015).
Enzyme Inhibition
Akbaba et al. (2014) investigated the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, demonstrating the potential application of such compounds in medical research, particularly in designing inhibitors for therapeutic purposes. Although this study does not directly involve this compound, it underscores the broader context of sulfonamide derivatives in enzyme inhibition research (Akbaba et al., 2014).
Catalysis and Chemical Synthesis
Research by Wipf and Wang (2002) introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. Their work, which includes the synthesis of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, opens new avenues for utilizing this compound derivatives in asymmetric synthesis, highlighting the compound's potential role in catalytic processes (Wipf & Wang, 2002).
Protective and Activating Groups in Amine Synthesis
Sakamoto et al. (2006) detailed the use of a similar compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, as a versatile sulfonating agent for amines, demonstrating the compound's application in synthesizing activated amines and its potential in organic synthesis. This study showcases the role of dioxan-yl methanesulfonamide derivatives as protective and activating groups, which are pivotal in the development of new synthetic methodologies (Sakamoto et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQOLOCPLSOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

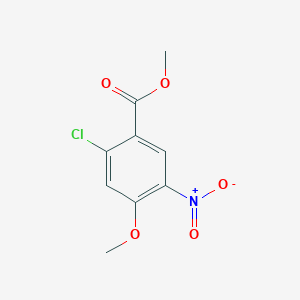

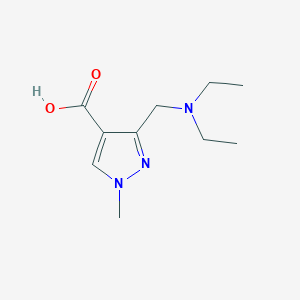
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)
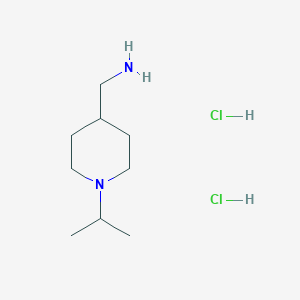
![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
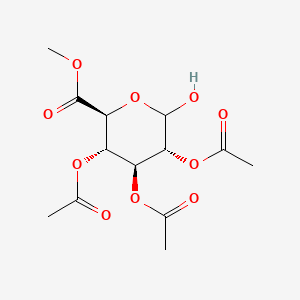
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)
